6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a 4-tert-butylphenyl group at the 6-position and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been reported to targetPantothenate synthetase in Mycobacterium tuberculosis , and DNA dodecamer and caspase-3 in cancer cells . These targets play crucial roles in the survival and proliferation of these cells.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to the death of the cells . The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Based on the targets mentioned, it can be inferred that the compound may affect thepantothenate synthesis pathway in Mycobacterium tuberculosis , and apoptosis pathways in cancer cells .
Result of Action
Similar compounds have been shown to causecell death in Mycobacterium tuberculosis and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the 4-Tert-butylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the imidazo[2,1-b][1,3]thiazole core reacts with a 4-tert-butylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science:
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a chlorine substituent instead of a tert-butyl group.
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-16(2,3)12-6-4-11(5-7-12)14-13(10-19)18-8-9-20-15(18)17-14/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYAPKXYLXTUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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